4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and carboxamide groups. The thiophen-2-ylcarbonyl moiety is then introduced through a coupling reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole core can interact with various enzymes and receptors, modulating their activity. The thiophen-2-ylcarbonyl moiety may enhance its binding affinity and specificity towards certain targets . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents at the 2-position, such as:
- 2-carboxamide indoles
- 2-thiophene indoles
- 2-methoxy indoles
What sets 4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide apart is the unique combination of the methoxy, carboxamide, and thiophen-2-ylcarbonyl groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[2-(thiophene-2-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-24-13-5-6-14(25-2)16-11(13)10-12(21-16)17(22)19-7-8-20-18(23)15-4-3-9-26-15/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
AVSXYGUSWIXVEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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